molecular formula C10H16N2O4S B1141856 Biotin sulfoxide CAS No. 10406-89-0

Biotin sulfoxide

Cat. No.: B1141856
CAS No.: 10406-89-0
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-YBSFLMRUSA-N
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Description

D-Biotin-d-sulfoxide , is a derivative of biotin. It arises when biotin is exposed to specific oxidizing agents, including ultraviolet light in the presence of oxygen . Biotin itself is a water-soluble B-vitamin (vitamin B7) essential for various metabolic processes.

Mechanism of Action

Target of Action

Biotin sulfoxide is a derivative of biotin, a water-soluble B-complex vitamin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Mode of Action

It is known that biotin, the parent compound, is a coenzyme for carboxylase enzymes, playing a crucial role in metabolic reactions . It is likely that this compound interacts with these enzymes in a similar manner, although the presence of the sulfoxide group may alter its binding affinity or enzymatic activity.

Biochemical Pathways

Biotin participates in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a derivative of biotin, this compound is likely to affect these same pathways.

Result of Action

Biotin is known to play important roles in a variety of critical metabolic reactions in the cell, and is essential for normal human health, growth, and development .

Action Environment

The action of this compound is likely to be influenced by environmental factors. For instance, the availability of biotin in the environment can affect the growth and gene expression of certain bacteria . Similarly, the action of this compound may be influenced by its concentration in the environment, as well as other factors such as pH, temperature, and the presence of other metabolites.

Preparation Methods

Synthetic Routes:: The synthesis of biotin sulfoxide involves the oxidation of biotin

Reaction Conditions:: The oxidation of biotin to form this compound typically occurs under mild conditions. Researchers have used various oxidants, such as hydrogen peroxide (H₂O₂) or ozone (O₃), to achieve this transformation.

Industrial Production:: this compound is not produced industrially on a large scale. Its significance lies more in research and biological contexts.

Chemical Reactions Analysis

Types of Reactions:: Biotin sulfoxide primarily undergoes oxidation reactions. These reactions involve the conversion of a sulfur atom in biotin to a sulfoxide group (S=O). Other reactions, such as reduction or substitution, are less common for this compound.

Common Reagents and Conditions::

    Oxidants: Hydrogen peroxide (H₂O₂), ozone (O₃), or other mild oxidizing agents.

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products:: The major product of the oxidation process is this compound itself, where the sulfur atom in biotin is oxidized to a sulfoxide group.

Scientific Research Applications

Biotin sulfoxide finds applications in various scientific fields:

    Biochemistry: Studying biotin metabolism and its role in enzyme function.

    Medicine: Investigating its potential therapeutic effects, although it is less explored than biotin.

    Industry: Limited industrial applications due to its research-oriented nature.

Comparison with Similar Compounds

While biotin sulfoxide is unique due to its sulfoxide group, it shares similarities with other biotin derivatives. Notable compounds include biotin itself (D-biotin) and biotin sulfone (oxidized further to a sulfone group, S=O₂).

Biological Activity

Biotin sulfoxide, a derivative of biotin, has garnered attention due to its biological activity, particularly in microbial systems and its role in oxidative stress response. This article explores the biological mechanisms, enzymatic functions, and implications of this compound in various organisms, supported by relevant research findings and case studies.

Overview of this compound

This compound is an oxidized form of biotin that can be reduced back to biotin by specific enzymes known as this compound reductases. These enzymes play a crucial role in maintaining cellular biotin levels and mitigating oxidative damage. The most studied this compound reductase is BisC, found in various bacteria including Salmonella enterica and Rhodobacter sphaeroides.

Enzymatic Activity of this compound Reductase

Enzyme Mechanism and Kinetics

This compound reductase catalyzes the reduction of this compound (BSO) back to biotin using NADPH as an electron donor. Kinetic studies show that the enzyme operates via a Ping Pong Bi-Bi mechanism, with distinct substrate inhibition profiles for BSO and NADPH:

SubstrateK_m (µM)K_i (µM)
BSO7146100
NADPH65900

The enzyme's activity is also influenced by metal cofactors, particularly molybdenum, which is essential for its reductase function .

Biological Significance

Oxidative Stress Response

In Salmonella enterica, the BisC enzyme has been shown to contribute significantly to oxidative stress tolerance. Mutants lacking BisC exhibit reduced survival rates under oxidative conditions (e.g., exposure to hydrogen peroxide), indicating that the enzyme is vital for repairing oxidized biomolecules like biotin and methionine. This repair mechanism is essential for the virulence of S. Typhimurium, especially within host macrophages .

Case Study: Virulence in Salmonella

Research demonstrated that a bisC mutant strain of S. Typhimurium had impaired growth within IFN-γ activated macrophages compared to wild-type strains. The introduction of plasmids carrying either bisC or msrA (a methionine sulfoxide reductase) restored tolerance to oxidative stress. However, only bisC was able to rescue growth defects inside macrophages, emphasizing its unique role in combating host-derived oxidative stress .

Comparative Studies on Biological Activity

Several studies have compared the biological activities of biotin and its sulfoxides across different organisms:

  • Microbial Growth : Research indicated that both D- and L-sulfoxides can support microbial growth, although their effectiveness varies among species .
  • Nutritional Studies : In human studies assessing the tolerable upper intake levels for biotin and its derivatives, it was noted that the bioavailability of these compounds can significantly influence their physiological effects .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908774
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-83-8, 10406-89-0
Record name Biotin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Biotin-d-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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